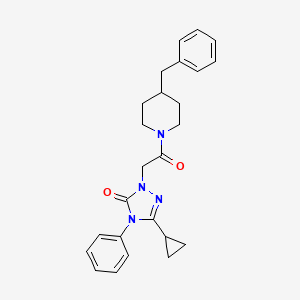
1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and structural motifs, including a benzylpiperidine moiety, a 1,2,4-triazole ring, and a cyclopropyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it may involve the coupling of a benzylpiperidine derivative with a 1,2,4-triazole derivative .Molecular Structure Analysis
The molecular structure of this compound would be characterized by several distinct features, including the rigid, aromatic benzylpiperidine and phenyl groups, the three-membered cyclopropyl ring, and the heterocyclic 1,2,4-triazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the benzylpiperidine moiety could potentially undergo reactions at the nitrogen atom or the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 1,2,4-triazole ring and the nonpolar benzyl and phenyl groups could impact its solubility and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study detailed the one pot synthesis and spectral analyses of newly synthesized 1,2,3-triazoles, including the analysis of their crystal structures and DFT studies. The research emphasized the synthesis via a three-component strategy and highlighted the compounds' stability through intermolecular hydrogen bonding interactions, contributing to their potential applications in designing new molecules with specific properties (Ahmed et al., 2016).
Catalytic Applications
- Research on half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands revealed their applications in catalytic oxidation and transfer hydrogenation reactions. This study demonstrated the potential of these complexes in enhancing catalytic efficiency, showcasing the relevance of 1,2,3-triazole derivatives in catalytic processes (Saleem et al., 2013).
Molecular Interaction Studies
- Another research effort focused on the Hirshfeld surface analysis and DFT calculations of ethyl 2-triazolyl-2-oxoacetate derivatives, emphasizing the π-hole tetrel bonding interactions. These findings are vital for understanding the molecular interactions and the nucleophilic/electrophilic nature of these compounds, which could influence their reactivity and applications in material science or drug design (Ahmed et al., 2020).
Bioactive Compound Development
- The synthesis and antimicrobial screening of novel triazole derivatives were explored, emphasizing their potential as antimicrobial agents. This area of research indicates the application of such compounds in developing new antimicrobial agents with specific target efficacy (Shaikh et al., 2014).
Material Science and Photophysics
- Investigations into efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off highlighted the use of iridium emitters with specific ligands, demonstrating the potential of triazole derivatives in improving OLED performance and efficiency. Such research underscores the importance of these compounds in advancing material science and photophysics (Jin et al., 2014).
Propiedades
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-cyclopropyl-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c30-23(27-15-13-20(14-16-27)17-19-7-3-1-4-8-19)18-28-25(31)29(22-9-5-2-6-10-22)24(26-28)21-11-12-21/h1-10,20-21H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYAXUGIUMMYIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,7aR)-1-(propan-2-yl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2689354.png)
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2689358.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2689361.png)
![3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-(4-methylpiperazino)quinoline](/img/structure/B2689362.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2689366.png)

![N-(1-Cyanocyclohexyl)-N-methyl-2-[5-[(2-methylphenyl)methyl]tetrazol-2-yl]acetamide](/img/structure/B2689369.png)
![2-Amino-N-cyclopentyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2689371.png)

